molecular formula C15H20O3 B14032534 1-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-one

1-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-one

Cat. No.: B14032534
M. Wt: 248.32 g/mol
InChI Key: OIABRZJXBTUUNG-UHFFFAOYSA-N
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Description

1-(4-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-one is an organic compound with the molecular formula C15H22O3 It is characterized by the presence of a tetrahydropyran ring attached to a phenyl group, which is further connected to a butanone moiety

Preparation Methods

The synthesis of 1-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-one typically involves the following steps:

Chemical Reactions Analysis

1-(4-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. It may also interact with cellular receptors, influencing various biochemical pathways and physiological processes .

Comparison with Similar Compounds

1-(4-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-one can be compared with similar compounds such as:

    1-(Tetrahydro-2H-pyran-4-yl)ethanone: This compound has a similar tetrahydropyran ring but differs in the position of the substituent and the length of the carbon chain.

    4-Acetyltetrahydropyran: It shares the tetrahydropyran ring but has an acetyl group instead of the butanone moiety.

    Tetrahydro-2H-pyran-2-one: This compound lacks the phenyl group and has a lactone structure instead.

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

1-[4-(oxan-2-yloxy)phenyl]butan-1-one

InChI

InChI=1S/C15H20O3/c1-2-5-14(16)12-7-9-13(10-8-12)18-15-6-3-4-11-17-15/h7-10,15H,2-6,11H2,1H3

InChI Key

OIABRZJXBTUUNG-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)OC2CCCCO2

Origin of Product

United States

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